sodium 2-(oxetan-3-yloxy)benzoate
Description
Sodium 2-(oxetan-3-yloxy)benzoate is a sodium salt derivative of benzoic acid, featuring an oxetane ring substituent at the 2-position of the aromatic ring. The oxetane moiety (a four-membered cyclic ether) introduces unique steric and electronic properties, distinguishing it from conventional benzoates. This compound is hypothesized to exhibit enhanced solubility in polar solvents due to its ionic sodium carboxylate group, while the oxetane ring may confer improved stability and bioavailability compared to linear alkyl or aryl substituents .
Properties
CAS No. |
2624126-24-3 |
|---|---|
Molecular Formula |
C10H9NaO4 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
sodium;2-(oxetan-3-yloxy)benzoate |
InChI |
InChI=1S/C10H10O4.Na/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7;/h1-4,7H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
MCLUHELKQGBKQY-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CO1)OC2=CC=CC=C2C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(oxetan-3-yloxy)benzoate typically involves the following steps:
Formation of 2-(oxetan-3-yloxy)benzoic acid: This can be achieved through the reaction of 2-hydroxybenzoic acid (salicylic acid) with oxetane in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Conversion to Sodium Salt: The resulting 2-(oxetan-3-yloxy)benzoic acid is then neutralized with sodium hydroxide to form sodium 2-(oxetan-3-yloxy)benzoate.
Industrial Production Methods: Industrial production of sodium 2-(oxetan-3-yloxy)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically obtained as a powder and is stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sodium 2-(oxetan-3-yloxy)benzoate can undergo oxidation reactions, particularly at the oxetane ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the ester linkage and the oxetane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include amides and thioesters.
Scientific Research Applications
Chemistry: Sodium 2-(oxetan-3-yloxy)benzoate is used as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives through ring-opening and substitution reactions .
Biology and Medicine: The compound is studied for its potential biological activity. The oxetane ring is known to enhance the stability and bioavailability of pharmaceutical compounds, making sodium 2-(oxetan-3-yloxy)benzoate a candidate for drug development .
Industry: In the industrial sector, sodium 2-(oxetan-3-yloxy)benzoate is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and other materials .
Mechanism of Action
The mechanism of action of sodium 2-(oxetan-3-yloxy)benzoate involves its interaction with molecular targets through its oxetane ring and benzoate group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzoate group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoates
Structural and Functional Group Analysis
Key Compounds:
- Methyl Benzoate (CAS 93-58-3): Methyl ester of benzoic acid.
- Isopropyl Benzoate (CAS 939-48-0): Branched alkyl ester.
- Sodium 2-(3,4,5-Trihydroxybenzoyloxy)acetate : A sodium salt with trihydroxybenzoyl and acetate groups .
Structural Differences:
| Compound | Substituent(s) | Key Functional Groups |
|---|---|---|
| Sodium 2-(oxetan-3-yloxy)benzoate | Oxetane ring at 2-position | Sodium carboxylate, cyclic ether |
| Sodium Benzoate | None | Sodium carboxylate |
| Methyl Benzoate | Methyl ester at carboxyl group | Ester, aromatic ring |
| Isopropyl Benzoate | Branched isopropyl ester | Ester, hydrophobic alkyl chain |
| Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate | Trihydroxybenzoyl and acetate | Sodium carboxylate, polyphenolic |
Physicochemical Properties
Solubility and Stability:
- Sodium 2-(oxetan-3-yloxy)benzoate : Predicted to have high water solubility due to the ionic carboxylate group. The oxetane ring may reduce hydrolysis susceptibility compared to esters (e.g., methyl benzoate) .
- Sodium Benzoate : Highly water-soluble (≈62 g/100 mL at 20°C) but prone to precipitation under acidic conditions.
- Alkyl Benzoates (e.g., Methyl/Isopropyl) : Lipophilic, with low water solubility (<0.1 g/100 mL) .
Thermal Stability:
- Oxetane-containing compounds generally exhibit higher thermal stability than linear ethers or esters due to ring strain reduction. This may make sodium 2-(oxetan-3-yloxy)benzoate more suitable for high-temperature industrial processes compared to methyl benzoate .
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